molecular formula C22H20 B14416482 2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene CAS No. 85589-66-8

2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene

Cat. No.: B14416482
CAS No.: 85589-66-8
M. Wt: 284.4 g/mol
InChI Key: NCGMMMSHBDCGCF-JWGURIENSA-N
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Description

2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two phenyl groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene typically involves the use of elimination reactions and coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: A simpler compound with two methyl groups on the benzene ring.

    1,2-Diphenylethene: Contains two phenyl groups attached to an ethene moiety.

    1,4-Diphenylbenzene: A compound with two phenyl groups attached to a benzene ring.

Uniqueness

2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

85589-66-8

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

2-[(Z)-1,2-diphenylethenyl]-1,4-dimethylbenzene

InChI

InChI=1S/C22H20/c1-17-13-14-18(2)21(15-17)22(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-16H,1-2H3/b22-16-

InChI Key

NCGMMMSHBDCGCF-JWGURIENSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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